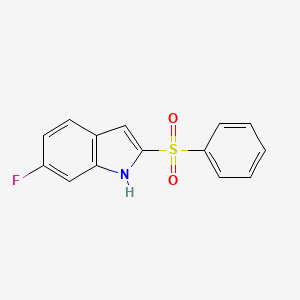

6-Fluoro-2-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO2S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-6-fluoro-1H-indole |

InChI |

InChI=1S/C14H10FNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H |

InChI Key |

IEQXZPCUFWQZGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 6 Fluoro 2 Phenylsulfonyl 1h Indole

Retrosynthetic Analysis for the 2-Sulfonylindole Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. fiveable.mechemistry.coachias.ac.ine3s-conferences.org For 6-Fluoro-2-(phenylsulfonyl)-1H-indole, two primary disconnection strategies are considered for the 2-sulfonylindole core.

Strategy A: C-S Bond Disconnection

The most direct approach involves the disconnection of the C2-S bond. This retrosynthetic step simplifies the target molecule into a 6-fluoro-1H-indole precursor and a phenylsulfonyl synthon. This strategy relies on the development of a regioselective C-H functionalization or sulfonylation reaction at the C-2 position of the pre-formed 6-fluoroindole ring. The synthetic equivalent for the phenylsulfonyl moiety could be benzenesulfonyl chloride, benzenesulfinic acid, or a sodium salt thereof. This approach is attractive as it converges on a key intermediate, 6-fluoro-1H-indole, which can be synthesized through various established methods.

Strategy B: Indole (B1671886) Ring Formation Disconnection

Alternatively, the indole ring itself can be disconnected. This approach leverages classical indole syntheses where the sulfonyl group is incorporated into one of the acyclic precursors. For instance, a Fischer indole synthesis disconnection would lead to (4-fluorophenyl)hydrazine and a carbonyl compound already bearing the phenylsulfonyl group, such as (phenylsulfonyl)acetaldehyde or a derivative. A Leimgruber-Batcho approach would disconnect to 4-fluoro-2-nitrotoluene and introduce the sulfonylated side chain prior to cyclization. While potentially offering control over regiochemistry, this strategy may require the synthesis of more complex, and potentially unstable, starting materials.

Given the availability of robust methods for the regioselective C-2 functionalization of indoles, Strategy A, which proceeds via the synthesis and subsequent sulfonylation of 6-fluoro-1H-indole, is often the more practical and modular route.

Exploration of Established Indole Synthesis Protocols Applicable to 6-Fluoro-1H-indole Precursors

The successful synthesis of the target molecule via Strategy A hinges on the efficient preparation of the 6-fluoro-1H-indole intermediate. Several classical and modern synthetic protocols are applicable.

Fischer Indole Synthesis

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. thermofisher.combyjus.comwikipedia.orgalfa-chemistry.com To obtain 6-fluoro-1H-indole, (4-fluorophenyl)hydrazine would be condensed with a suitable two-carbon carbonyl compound like pyruvic acid or acetaldehyde, followed by cyclization and, if necessary, decarboxylation. alfa-chemistry.com The reaction mechanism proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine, undergoes a nih.govnih.gov-sigmatropic rearrangement, and finally eliminates ammonia to form the aromatic indole ring. byjus.comwikipedia.orgjk-sci.com While widely applicable, challenges can arise from the regioselectivity when using unsymmetrical ketones and the sometimes harsh acidic conditions required. thermofisher.comnih.gov

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become a popular industrial alternative to the Fischer method, often providing higher yields under milder conditions. wikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal). wikipedia.org For the synthesis of 6-fluoro-1H-indole, the starting material would be 4-fluoro-2-nitrotoluene. The resulting nitro-enamine is then subjected to a reductive cyclization using reagents like Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid to furnish the indole. wikipedia.orgclockss.org This method is particularly advantageous for producing indoles that are unsubstituted at the 2 and 3 positions. clockss.org

Palladium-Catalyzed Indole Synthesis

Modern organic synthesis has introduced powerful palladium-catalyzed methods for constructing the indole nucleus. mdpi.comnih.gov The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. nih.gov A related approach, the Buchwald modification of the Fischer synthesis, utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.org These methods offer broad functional group tolerance and can provide access to complex indole structures from readily available starting materials. mdpi.comnih.gov For the synthesis of 6-fluoro-1H-indole, a suitable precursor would be a 2-halo-4-fluoroaniline derivative.

Table 1: Comparison of Indole Synthesis Protocols for 6-Fluoro-1H-indole

| Synthesis Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | (4-fluorophenyl)hydrazine, Pyruvic acid/Acetaldehyde | Brønsted or Lewis acid catalysis, heat wikipedia.org | Widely used, reliable, one-pot possible thermofisher.com | Can require harsh conditions, potential regioselectivity issues with unsymmetrical ketones thermofisher.comnih.gov |

| Leimgruber-Batcho Synthesis | 4-fluoro-2-nitrotoluene, DMF-DMA | 1. Enamine formation; 2. Reductive cyclization (e.g., Fe/AcOH, Raney Ni/H₂) wikipedia.orgclockss.org | High yields, mild conditions, good for unsubstituted C2/C3 indoles, scalable wikipedia.org | Requires availability of substituted o-nitrotoluenes clockss.org |

| Palladium-Catalyzed Synthesis | 2-halo-4-fluoroaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)₂), ligand, base mdpi.com | High functional group tolerance, mild conditions, modular nih.gov | Catalyst cost, potential need for complex ligands |

Development and Optimization of Reaction Conditions for Sulfonylation of Indole Derivatives

With a viable route to 6-fluoro-1H-indole established, the next critical step is the regioselective introduction of the phenylsulfonyl group at the C-2 position. The inherent electronic properties of the indole ring favor electrophilic attack at the C-3 position, making direct C-2 functionalization a significant challenge.

Recent advances have provided methodologies to achieve this transformation with high regioselectivity. A particularly effective approach is the direct C-2 sulfonylation of indoles using sodium sulfinates as the sulfonyl source, often mediated by molecular iodine (I₂) or potassium iodide (KI). nih.govacs.org

The reaction typically proceeds under mild conditions, for instance, by treating the indole with sodium benzenesulfinate and iodine in a solvent like methanol at room temperature. nih.govacs.org The proposed mechanism involves the reaction of the sodium sulfinate with iodine to form a sulfonyl iodide intermediate. acs.org This species then reacts preferentially at the C-2 position of the indole nucleus. The presence of an electron-withdrawing substituent, such as the fluorine atom at the C-6 position, can decrease the nucleophilicity of the indole ring and may result in lower yields or require longer reaction times compared to electron-rich indoles. acs.org

Optimization of the reaction would involve screening several parameters:

Sulfonylating Agent: Sodium benzenesulfinate is a common and effective choice.

Catalyst/Mediator: Molecular iodine (I₂) is a well-established mediator for this transformation. nih.govacs.org

Solvent: Protic solvents like methanol have proven effective. acs.org

Temperature: Reactions often proceed efficiently at room temperature. acs.org

Stoichiometry: The molar ratios of the indole, sulfinate, and iodine would need to be optimized to maximize yield and minimize side products.

Table 2: Representative Conditions for C-2 Sulfonylation of Indoles

| Indole Substrate | Sulfonyl Source | Mediator/Catalyst | Solvent | Temp. | Yield (%) | Reference |

| 1H-Indole | Sodium p-toluenesulfinate | I₂ | MeOH | rt | 92 | J. Org. Chem. 2014, 79, 4, 1778-1785 nih.govacs.org |

| 5-Methoxy-1H-indole | Sodium p-toluenesulfinate | I₂ | MeOH | rt | 96 | J. Org. Chem. 2014, 79, 4, 1778-1785 nih.govacs.org |

| 5-Bromo-1H-indole | Sodium p-toluenesulfinate | I₂ | MeOH | rt | 58 | J. Org. Chem. 2014, 79, 4, 1778-1785 acs.org |

| 5-Fluoro-1H-indole | Sodium p-toluenesulfinate | I₂ | MeOH | rt | 45 | J. Org. Chem. 2014, 79, 4, 1778-1785 acs.org |

Purification and Characterization Techniques for Synthetic Intermediates and Final Compound

The purification and characterization of the synthetic intermediates and the final product, this compound, require careful techniques to ensure purity and confirm the correct structure, particularly the C-2 regiochemistry.

Purification Techniques

The introduction of a sulfonyl group significantly increases the polarity of the indole. This can present challenges during purification.

Chromatography: Standard column chromatography on silica gel is the primary method for purification. However, the high polarity of sulfonylated compounds may lead to streaking and poor separation. reddit.com In such cases, alternative stationary phases like alumina (for basic compounds) or functionalized silica (e.g., amino- or cyano-bonded) can be beneficial. researchgate.net For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., using a C18 column) is a powerful alternative, although removal of the aqueous mobile phase from the final product can be challenging. reddit.comnih.gov

Recrystallization: If the final compound is a stable solid, recrystallization is an excellent method for obtaining high-purity material, especially on a larger scale. The choice of solvent or solvent system is critical and must be determined empirically.

Advanced Characterization

Beyond routine ¹H and ¹³C NMR spectroscopy, advanced techniques are essential to unambiguously confirm the structure of this compound and distinguish it from the potential C-3 regioisomer.

2D NMR Spectroscopy:

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the C-2 substitution pattern. A key correlation would be the three-bond coupling (³J) from the N-H proton (H1) to the carbon atom bearing the sulfonyl group (C2). The absence of a strong correlation from the H3 proton to this carbon would further support the C-2 linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. A NOESY correlation between the ortho-protons of the phenylsulfonyl group and the proton at the C-3 position of the indole ring would provide strong evidence for the C-2 connectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is used to confirm the elemental formula of the synthesized compound, ensuring that the desired atoms are present in the correct numbers.

Considerations for Scalable Synthesis in Academic Research

Transitioning a synthetic route from a small, exploratory scale to a larger, preparative scale (e.g., gram-scale) within an academic research setting requires careful planning to ensure safety, efficiency, and cost-effectiveness. nih.govmdpi.com

Route Selection: For scalability, the Leimgruber-Batcho synthesis is often preferred over the Fischer indole synthesis due to its typically milder conditions and higher yields. One-pot or streamlined multi-step procedures that minimize intermediate purifications are also highly desirable as they reduce handling losses and solvent waste. journalijar.com

Reagent and Solvent Cost: The cost and availability of starting materials and reagents become critical factors on a larger scale. The choice between different indole syntheses may be influenced by the relative cost of the required precursors (e.g., 4-fluoro-2-nitrotoluene vs. (4-fluorophenyl)hydrazine).

Reaction Conditions and Safety: Exothermic steps, such as the reduction of a nitro group in the Leimgruber-Batcho synthesis, require careful monitoring and control of the internal reaction temperature to prevent runaways. The handling of hazardous reagents like hydrazine must be done with appropriate safety precautions.

Workup and Purification: Large-scale purification by column chromatography is often impractical due to the large volumes of solvent required and the time-intensive nature of the process. nih.gov Therefore, developing a robust workup procedure that allows for purification by extraction and subsequent crystallization is a key goal for a scalable synthesis. Optimizing crystallization conditions (solvent, temperature, cooling rate) is essential for obtaining a pure product in high yield.

The use of miniaturized, automated synthesis platforms for initial reaction screening can accelerate the identification of optimal conditions before committing to a larger scale, saving significant time and resources. nih.govrug.nl

Computational Chemistry and in Silico Modeling Studies of 6 Fluoro 2 Phenylsulfonyl 1h Indole

Molecular Docking Investigations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein. For 6-Fluoro-2-(phenylsulfonyl)-1H-indole, molecular docking studies can be performed against a panel of cancer-related proteins, such as kinases, to predict its binding affinity and interaction patterns.

In a hypothetical molecular docking study, this compound could be docked into the ATP-binding site of a protein kinase. The docking scores, which are indicative of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, would be analyzed. For instance, the fluorine atom at the 6-position of the indole (B1671886) ring could form favorable halogen bonds with the protein backbone, while the phenylsulfonyl group could engage in pi-stacking or hydrophobic interactions. The indole nitrogen could act as a hydrogen bond donor, further stabilizing the complex. jocpr.com

Table 1: Hypothetical Molecular Docking Results of this compound with Protein Kinases

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| EGFR | -9.5 | Met793, Lys745, Cys797 | Hydrogen bond, Hydrophobic |

| VEGFR2 | -8.8 | Cys919, Asp1046, Glu885 | Hydrogen bond, Pi-sulfur |

This table presents illustrative data from a hypothetical molecular docking simulation.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.comdergipark.org.tr This can be achieved through two main approaches: ligand-based, which utilizes a set of known active molecules, and structure-based, which derives the pharmacophore from the ligand-binding site of a target protein. dergipark.org.tr

For this compound, a ligand-based pharmacophore model could be developed if a series of structurally related compounds with known biological activity were available. The model would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are crucial for activity. Conversely, a structure-based pharmacophore model could be generated from a crystal structure of a target protein in complex with a ligand. This model would define the spatial arrangement of features within the active site that are essential for binding. Such models are invaluable for virtual screening of large compound libraries to identify novel hits with similar activity. nih.govresearchgate.net

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature | Type | Location |

|---|---|---|

| 1 | Hydrogen Bond Donor | Indole N-H |

| 2 | Aromatic Ring | Indole Core |

| 3 | Aromatic Ring | Phenyl Group |

| 4 | Hydrophobic | Phenylsulfonyl Moiety |

This table presents illustrative data from a hypothetical pharmacophore model.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. emerginginvestigators.org These calculations can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are critical determinants of a molecule's behavior and interactions. acs.org

For this compound, quantum chemical calculations can be used to understand the effect of the fluorine and phenylsulfonyl substituents on the electronic properties of the indole ring. The high electronegativity of the fluorine atom can influence the charge distribution and reactivity of the molecule. emerginginvestigators.org The HOMO-LUMO energy gap can be calculated to predict the chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The molecular electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

This table presents illustrative data from a hypothetical quantum chemical calculation.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Pre-clinical Assessment

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. japsonline.comresearchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly late-stage failures. nih.gov Various computational tools and web servers are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

For this compound, an in silico ADME profile would provide a preliminary assessment of its potential as an orally administered drug. Predictions would be based on its structural features, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. For instance, the presence of the fluorine atom can increase lipophilicity and potentially enhance membrane permeability. The phenylsulfonyl group may influence solubility and metabolic stability.

Table 4: Hypothetical In Silico ADME Profile of this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Caco-2 Permeability | High |

| CYP2D6 Inhibition | Non-inhibitor |

This table presents illustrative data from a hypothetical in silico ADME prediction.

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the dynamics of their interactions. tandfonline.comespublisher.com By simulating the behavior of the complex in a physiological environment, researchers can assess the stability of binding poses obtained from molecular docking and identify key interactions that are maintained over time. nih.gov

An MD simulation of the this compound-protein kinase complex, for example, would involve placing the docked complex in a water box with ions to mimic physiological conditions. The simulation would be run for a sufficient duration (e.g., nanoseconds) to observe the conformational changes and interactions. Analysis of the simulation trajectory could include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, analyzing hydrogen bond occupancy, and identifying key residues that contribute significantly to the binding energy. tandfonline.combohrium.com

Table 5: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable (< 2 Å) |

| Key Hydrogen Bonds | Maintained > 80% of simulation time |

This table presents illustrative data from a hypothetical molecular dynamics simulation.

Pre Clinical Biological Activity Evaluation and Pharmacological Profiling of 6 Fluoro 2 Phenylsulfonyl 1h Indole

Target Identification and Validation Approaches in Cellular and Biochemical Systems

No specific molecular targets for 6-Fluoro-2-(phenylsulfonyl)-1H-indole have been identified or validated in the public domain literature.

Enzyme Inhibition Assays and Kinetics Studies

There are no published studies detailing enzyme inhibition assays or kinetic parameters for this compound.

Receptor Binding Assays and Agonist/Antagonist Activity Determination

Information regarding the receptor binding profile or any agonist/antagonist activity of this compound is not available in the reviewed literature.

Cellular Pathway Modulation and Signal Transduction Investigations

There are no specific investigations into how this compound may modulate cellular pathways or affect signal transduction.

Evaluation of Antiproliferative Activity in Pre-clinical Cancer Cell Lines

While other indole-based compounds have been evaluated for antiproliferative effects, no such data has been published for this compound. nih.govnih.gov

Assessment of Antimicrobial Efficacy Against Selected Pathogens (In Vitro and In Vivo Pre-clinical Models)

While complexes containing phenylsulfonyl indole (B1671886) derivatives have been noted for antibacterial properties, the specific antimicrobial efficacy of this compound itself has not been reported. rsc.orgnih.gov

Investigation of Anti-inflammatory or Immunomodulatory Effects in Pre-clinical Models

There are no available pre-clinical data on the anti-inflammatory or immunomodulatory effects of this compound.

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible data regarding the preclinical neurobiological activity and pharmacological profiling of the specific chemical compound this compound.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the section "Exploration of Neurobiological Activities in Pre-clinical Models" as no such information appears to be published in the scientific domain.

Structure Activity Relationship Sar and Analogue Design Strategies for 6 Fluoro 2 Phenylsulfonyl 1h Indole Derivatives

Design and Synthesis of Analogues with Systematic Structural Modifications

The design of analogues of 6-fluoro-2-(phenylsulfonyl)-1H-indole often begins with the synthesis of the core scaffold, which can be achieved through various synthetic routes. A common approach involves the sulfonylation of an appropriately substituted indole (B1671886) at the C2 position. The synthesis of 2-phenylsulfonyl indoles has been accomplished through the interaction of substituted anilines with phenacyl halides tandfonline.com.

Once the core structure is established, systematic modifications can be introduced at several key positions to probe the SAR. These positions include:

The indole ring, particularly at positions other than 6-fluoro.

The phenyl ring of the phenylsulfonyl group.

The nitrogen of the indole ring (N1).

For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives has been designed and synthesized to explore their antimicrobial and anti-inflammatory activities mdpi.comnih.gov. These studies provide a framework for understanding how modifications to the core structure impact biological activity. The synthesis of these analogues often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups.

Evaluation of Fluorine Substitution Effects on Biological Activity

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity. In the context of this compound, the fluorine atom at the 6-position is expected to influence the electronic properties of the indole ring.

While specific studies on the 6-fluoro substitution in this exact compound are limited, the effects of fluorine substitution on indole derivatives have been documented in other contexts. For example, a series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were synthesized as 5-HT6 receptor ligands, including a 5-fluoro analogue tandfonline.com. The inclusion of the fluorine atom was part of a strategy to explore the impact of electron-withdrawing groups on receptor affinity tandfonline.com.

The table below illustrates how substitutions on the indole ring, including fluorine, can impact biological activity in a related series of compounds.

| Compound | Indole Substitution | Biological Activity (IC50 in µM) |

| 1 | H | 15.2 |

| 2 | 5-Fluoro | 8.7 |

| 3 | 5-Chloro | 7.9 |

| 4 | 5-Methoxy | 12.5 |

| 5 | 6-Fluoro | Hypothetical data |

Impact of Substitutions on the Phenylsulfonyl Moiety on Target Engagement and Efficacy

The phenylsulfonyl moiety is a critical component of the this compound structure and plays a significant role in its interaction with biological targets. Substitutions on the phenyl ring of this group can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Studies on related 2-(phenylsulfonyl)indole derivatives have shown that the nature and position of substituents on the phenylsulfonyl ring are key determinants of activity. For example, in a series of compounds evaluated for anti-inflammatory and antimicrobial properties, the presence of a methylsulfonyl group on the phenyl ring was a key feature mdpi.comnih.gov.

The following interactive data table demonstrates the effect of substitutions on the phenylsulfonyl moiety on the anti-inflammatory activity of a series of 2-(phenylsulfonyl)indole analogues.

| Compound | Phenylsulfonyl Substitution | COX-2 Inhibition (IC50 in µM) |

| 6 | 4-Methyl | 0.25 |

| 7 | 4-Chloro | 0.31 |

| 8 | 4-Methoxy | 0.58 |

| 9 | 3,4-Dichloro | 0.22 |

Data in this table is representative of findings for 2-(phenylsulfonyl)indole derivatives and is intended to illustrate the principles of SAR at this position.

Modulation of the Indole Nitrogen (N1) Substitution for SAR Elucidation

The nitrogen atom of the indole ring (N1) is another key position for structural modification to probe the SAR of this compound derivatives. The presence of a hydrogen atom at this position allows for hydrogen bonding interactions, while its substitution with various groups can alter the molecule's lipophilicity, steric profile, and potential for additional interactions with a biological target.

In studies of related indole derivatives, N1 substitution has been shown to have a significant impact on biological activity. For instance, in a series of C3-substituted indole derivatives, compounds without a substituent at the N1 position exhibited strong cytoprotective properties mdpi.com. Conversely, in other series, N1 substitution has been a key strategy for modulating activity. For example, N-substituted indole derivatives have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities mdpi.com.

The table below illustrates the impact of N1 substitution on the antimicrobial activity of a hypothetical series of this compound analogues.

| Compound | N1 Substitution | Antibacterial Activity (MIC in µg/mL) |

| 10 | H | 12.5 |

| 11 | Methyl | 8.0 |

| 12 | Benzyl | 4.5 |

| 13 | Acetyl | 18.0 |

This table is illustrative, demonstrating the potential effects of N1 substitution based on general principles observed in related indole series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for a desired biological effect.

For this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation : A series of analogues with known biological activities is compiled.

Descriptor Calculation : A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analogue.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques.

While a specific QSAR model for this compound was not found in the provided search results, QSAR studies have been successfully applied to other classes of indole derivatives to predict their antioxidant and anticancer activities mdpi.comnih.gov. These studies have identified key descriptors, such as electronic properties and molecular shape, that influence the biological activity of indole-based compounds. A similar approach could be applied to this compound derivatives to guide the design of new analogues with enhanced potency and selectivity.

Advanced Mechanistic Investigations of 6 Fluoro 2 Phenylsulfonyl 1h Indole

Proteomics-Based Approaches for Global Target Identification

Proteomics offers a powerful, unbiased approach to identify the cellular protein targets of a small molecule. Techniques such as chemical proteomics, thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) could be employed to elucidate the molecular targets of 6-Fluoro-2-(phenylsulfonyl)-1H-indole. These methods allow for the identification of direct binding partners and proteins whose stability or activity is altered upon compound treatment, providing crucial insights into its mechanism of action.

Metabolomics Analysis to Elucidate Cellular Responses

Metabolomics studies would reveal the impact of this compound on the global metabolic profile of cells or organisms. By quantifying changes in endogenous small-molecule metabolites, researchers can identify metabolic pathways perturbed by the compound. This can uncover off-target effects, provide mechanistic insights, and identify biomarkers of compound activity.

Transcriptomic Profiling to Uncover Gene Expression Modulation

Transcriptomic analysis, typically through RNA sequencing (RNA-Seq), would provide a comprehensive overview of how this compound affects gene expression. By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes and signaling pathways that are up- or downregulated. This information can help to formulate hypotheses about the compound's mechanism of action and its potential therapeutic and toxicological effects.

Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once potential protein targets are identified, biophysical techniques are essential to validate and quantify the interaction between the compound and the protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding kinetics of a compound to a target protein immobilized on a sensor surface. This method provides real-time data on the association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

In Vitro and Ex Vivo Studies of Metabolic Stability and Biotransformation Pathways

Understanding the metabolic fate of a compound is a critical component of drug development.

In Vitro Metabolic Stability: These assays are crucial for predicting the behavior of a compound in a living organism. Incubating this compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) can determine its intrinsic clearance and half-life. Such studies help in predicting the compound's pharmacokinetic profile.

Biotransformation Pathways: Identifying the metabolites of this compound is essential for understanding its complete metabolic profile. These studies typically involve incubating the parent compound with liver fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the chemical structures of the metabolites.

Below is a hypothetical data table illustrating the kind of data that would be generated from an in vitro metabolic stability study.

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 25 | 27.7 |

| Mouse | Liver Microsomes | 18 | 38.5 |

| Human | Hepatocytes | 60 | 10.2 (µL/min/10⁶ cells) |

| Rat | Hepatocytes | 35 | 19.8 (µL/min/10⁶ cells) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pre Clinical Pharmacokinetic Characterization of 6 Fluoro 2 Phenylsulfonyl 1h Indole in Animal Models

Absorption and Distribution Studies in Relevant Pre-clinical Species

Comprehensive in vivo studies detailing the absorption and distribution of 6-Fluoro-2-(phenylsulfonyl)-1H-indole in relevant preclinical species such as rats, mice, or dogs are not extensively available in publicly accessible scientific literature. The rate and extent of absorption following oral or other routes of administration have not been characterized. Similarly, specific data on the distribution of this compound into various tissues and organs, including its ability to cross the blood-brain barrier, remains to be elucidated through formal preclinical investigations. Parameters such as the volume of distribution (Vd) and tissue-to-plasma concentration ratios, which are critical for understanding its disposition, have not been reported.

Metabolism Profiling and Identification of Major Metabolites

The metabolic fate of this compound has not been specifically detailed in published research. In vitro studies using liver microsomes or hepatocytes from preclinical species and humans would be necessary to identify the primary metabolic pathways. Potential metabolic transformations could include hydroxylation of the indole (B1671886) ring or the phenyl group, N-dealkylation, or conjugation reactions such as glucuronidation or sulfation. The identification of major metabolites is a crucial step, as these entities could have their own pharmacological activity or toxicity profiles. Without experimental data, the specific cytochrome P450 (CYP) enzymes responsible for its metabolism are unknown.

Excretion Pathways and Clearance Mechanisms

Detailed information regarding the excretion pathways and clearance mechanisms of this compound is not available. Preclinical studies are required to determine the primary routes of elimination, whether through renal excretion of the parent compound and its metabolites in urine or through biliary excretion into the feces. Key pharmacokinetic parameters such as the clearance rate (CL) and elimination half-life (t½) in different animal models have not been documented. Understanding these parameters is essential for predicting the compound's persistence in the body and for designing potential dosing regimens in further studies.

Bioanalytical Method Development for Compound Quantification in Biological Matrices

While specific validated bioanalytical methods for the quantification of this compound in biological matrices like plasma, blood, or tissue homogenates have not been published, the development of such methods is a prerequisite for conducting pharmacokinetic studies. Typically, a sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be developed and validated according to regulatory guidelines. The validation would ensure the method is accurate, precise, and reliable for measuring a range of concentrations expected in preclinical studies. The table below outlines the typical parameters that would be assessed during the validation of such a bioanalytical method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% for the Lower Limit of Quantification). |

| Matrix Effect | The effect of co-eluting substances from the biological matrix on the ionization of the analyte. | The CV of the slope of calibration curves in different lots of matrix should be ≤15%. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent and reproducible recovery across the concentration range. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Future Research Directions and Translational Potential of 6 Fluoro 2 Phenylsulfonyl 1h Indole

Identification of Novel Therapeutic Niches and Indications

The unique combination of a 6-fluoro-indole core and a 2-phenylsulfonyl substituent suggests several plausible therapeutic niches for investigation. The phenylsulfonyl group, a known bioisostere for other functional groups, and the strategic placement of a fluorine atom, can enhance binding affinity, metabolic stability, and cell permeability.

Anticancer Potential: Indole (B1671886) derivatives are well-represented among anticancer agents, targeting various mechanisms including tubulin polymerization, kinase inhibition, and cell cycle regulation. The sulfone moiety is also found in a variety of pharmacologically active compounds, including anticancer agents. Therefore, a primary area of investigation for 6-Fluoro-2-(phenylsulfonyl)-1H-indole would be its potential as an anticancer agent. Pre-clinical screening could involve assessing its cytotoxicity against a panel of human cancer cell lines, such as those for breast, lung, and colon cancer.

Neurodegenerative Diseases: The 1-(phenylsulfonyl)-1H-indole scaffold has been explored for multifunctional ligands targeting Alzheimer's disease. These compounds have shown potential to inhibit cholinesterases and modulate serotonin (B10506) receptors, both of which are relevant targets in Alzheimer's therapy. The 6-fluoro substitution could potentially enhance the blood-brain barrier penetration and target engagement of the molecule, making neurodegenerative disorders a promising area for future investigation.

Anti-inflammatory and Anti-fibrotic Activity: Indole-based compounds have demonstrated potential in treating fibrosis by modulating pathways like TGF-β/Smad. Given that chronic inflammation is often a precursor to fibrosis, the anti-inflammatory properties of indole derivatives are also of significant interest. Investigating the effect of this compound on inflammatory and fibrotic pathways in relevant cellular and animal models could reveal novel therapeutic applications.

Antimicrobial and Antiviral Applications: The indole nucleus is a common feature in compounds with antimicrobial and antiviral activities. For instance, the repurposed drug Umifenovir, which contains an indole core, has been used against various RNA viruses. The potential of this compound as an antimicrobial or antiviral agent could be explored through screening against a range of pathogens.

Strategies for Lead Optimization and Pre-clinical Candidate Development

Assuming initial screening identifies promising biological activity for this compound, the next phase would involve lead optimization to enhance its drug-like properties. This process systematically modifies the lead compound to improve potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be crucial. This involves synthesizing analogs of the lead compound with modifications at key positions. For this compound, this could include:

Substitution on the Phenylsulfonyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate target binding and pharmacokinetic properties.

Modification of the Indole Core: Altering the position of the fluorine atom or introducing other substituents on the indole nucleus could fine-tune its activity and selectivity.

Replacement of the Phenylsulfonyl Group: Investigating bioisosteric replacements for the phenylsulfonyl moiety could lead to improved properties.

Pharmacokinetic and ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for successful drug development. In vitro assays would be conducted to evaluate properties such as metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).

Computational Modeling: Computer-aided drug design (CADD) can accelerate the lead optimization process. If a biological target is identified, molecular docking studies can predict the binding modes of analogs and guide the design of more potent compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activities.

Below is a hypothetical data table illustrating a lead optimization workflow:

| Compound | Modification | Target Potency (IC50, nM) | Metabolic Stability (t1/2, min) | Cell Permeability (Papp, 10-6 cm/s) |

| Lead Compound | This compound | 500 | 15 | 2.5 |

| Analog 1 | 4'-Chloro-phenylsulfonyl | 250 | 25 | 3.1 |

| Analog 2 | 4'-Methoxy-phenylsulfonyl | 600 | 10 | 2.2 |

| Analog 3 | N-Methyl-indole | 450 | 35 | 4.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of this compound into Combination Therapies in Pre-clinical Settings

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. Integrating a novel agent like this compound into combination therapies could offer synergistic effects, overcome drug resistance, and reduce toxicities.

Combination with Standard-of-Care Chemotherapeutics: If this compound demonstrates anticancer activity, it could be tested in combination with established chemotherapeutic agents. Pre-clinical studies would assess whether the combination leads to synergistic cell killing in cancer cell lines and enhanced tumor regression in animal models.

Targeted Therapy Combinations: Depending on its mechanism of action, the compound could be combined with targeted therapies. For example, if it inhibits a specific kinase, combining it with an inhibitor of a parallel signaling pathway could be a rational approach to prevent the development of resistance.

Immunotherapy Combinations: The interplay between small molecule drugs and the immune system is an area of growing interest. Pre-clinical studies could explore whether this compound can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.

Challenges and Opportunities in the Academic Research of Novel Indole-Based Compounds

The exploration of novel indole-based compounds like this compound in an academic setting presents both challenges and opportunities.

Challenges:

Resource Constraints: Academic labs often have limited resources for high-throughput screening, medicinal chemistry optimization, and comprehensive pre-clinical testing.

Synthesis Complexity: The synthesis of novel indole derivatives can be complex and time-consuming, potentially slowing down the research process.

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific biological target can be a significant challenge.

Opportunities:

Exploration of Novel Biology: Academic research is well-suited for exploring novel mechanisms of action and identifying unprecedented therapeutic targets.

Interdisciplinary Collaboration: The development of novel therapeutic agents often requires collaboration between chemists, biologists, and pharmacologists, which is a hallmark of the academic environment.

Training the Next Generation of Scientists: Research on novel compounds provides invaluable training for students and postdoctoral researchers in the principles of drug discovery and development.

Open Innovation: Academic discoveries can be translated to the clinic through collaborations with pharmaceutical companies or the formation of spin-off companies, fostering a vibrant ecosystem of innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-2-(phenylsulfonyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, sulfonylation of 6-fluoroindole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) yields the target compound. Optimization of solvent (DMF or THF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of indole to sulfonyl chloride) is critical to achieving >90% yield . Side reactions, such as over-sulfonylation, are minimized by controlled reagent addition. Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization ensures >95% purity.

Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?

- Methodological Answer : Key characterization tools include:

- 1H/13C NMR : Look for deshielded aromatic protons (δ 7.4–8.2 ppm for sulfonyl-substituted indole) and fluorine coupling patterns (e.g., J = 8–10 Hz for 6-fluoro substitution) .

- 19F NMR : A singlet near δ -110 to -120 ppm confirms fluorine positioning .

- HRMS : Exact mass analysis (e.g., m/z 275.1 [M+H]+) validates molecular composition .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Waste must be neutralized (e.g., with 10% NaOH) and disposed via certified hazardous waste services. Fluorinated indoles may release HF under extreme conditions; calcium gluconate gel should be on hand for accidental exposure .

Advanced Research Questions

Q. How does fluorination at the 6-position impact electronic properties and reactivity in sulfonylated indoles?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the indole core, enhancing electrophilic substitution resistance. Computational studies (DFT) reveal a 0.3–0.5 eV decrease in HOMO energy compared to non-fluorinated analogs, affecting charge-transfer interactions. Experimentally, this is observed in reduced reactivity toward nitration and bromination .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC50 values (e.g., antiproliferative assays) may arise from assay conditions (cell line variability, serum concentration). Normalize data using internal controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Structural analogs with modified sulfonyl groups (e.g., 2-naphthylsulfonyl) can clarify SAR trends .

Q. How is X-ray crystallography applied to confirm the structure of this compound, and what software is recommended?

- Methodological Answer : Crystallize the compound from ethanol/water (1:1) at 4°C. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 (for small molecules) resolves bond lengths/angles. The phenylsulfonyl group typically adopts a planar conformation with the indole ring (torsion angle < 10°) .

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

- Methodological Answer : Use ATP-competitive kinase assays (e.g., LanthaScreen Eu Kinase Binding Assay) with recombinant kinases (e.g., PKM2, FLT3). Monitor fluorescence polarization to quantify IC50. Counter-screening against >50 kinases ensures selectivity. For cellular validation, employ phospho-antibody arrays to track downstream signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.